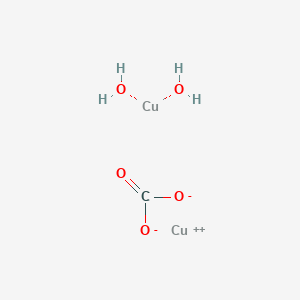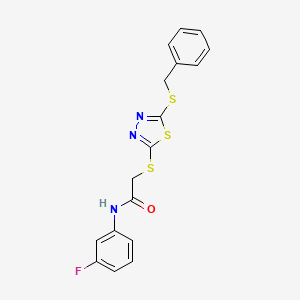
Cupric subcarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) carbonate basic, also known as copper carbonate hydroxide, is a chemical compound with the formula Cu₂(CO₃)(OH)₂. It is a green solid that occurs naturally as the mineral malachite. This compound has been used since antiquity as a pigment and is still used in artist paints, sometimes called verditer, green bice, or mountain green .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) carbonate basic can be prepared by combining aqueous solutions of copper(II) sulfate and sodium carbonate. The reaction results in the precipitation of basic copper carbonate, with the release of carbon dioxide: [ 2 \text{CuSO}_4 + 2 \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{OH})_2\text{CO}_3 + 2 \text{Na}_2\text{SO}_4 + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, basic copper carbonate is often produced by reacting copper salts with alkali carbonate in aqueous solution at elevated temperatures and with stirring. The precipitated basic copper carbonate is then separated from the aqueous solution .
Types of Reactions:
Decomposition: When heated, copper(II) carbonate basic decomposes to form copper(II) oxide, carbon dioxide, and water: [ \text{Cu}_2(\text{OH})_2\text{CO}_3 \rightarrow 2 \text{CuO} + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Acids: It reacts with acids to form copper(II) salts, carbon dioxide, and water. For example, with hydrochloric acid: [ \text{Cu}_2(\text{OH})_2\text{CO}_3 + 4 \text{HCl} \rightarrow 2 \text{CuCl}_2 + \text{CO}_2 + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Reagents: Sodium carbonate, hydrochloric acid, sulfuric acid.
Conditions: Elevated temperatures for decomposition, aqueous solutions for reactions with acids.
Major Products:
Decomposition: Copper(II) oxide, carbon dioxide, water.
Reaction with Acids: Copper(II) salts, carbon dioxide, water.
Wissenschaftliche Forschungsanwendungen
Copper(II) carbonate basic has a wide range of applications in various fields:
Chemistry: Used in the preparation of colloidal copper and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in antimicrobial treatments.
Medicine: Explored for its use in drug delivery systems due to its ability to release copper ions.
Wirkmechanismus
The mechanism by which copper(II) carbonate basic exerts its effects is primarily through the release of copper ions. These ions can interact with various molecular targets, including enzymes and cellular membranes, disrupting their function. In antimicrobial applications, copper ions can cause oxidative stress and damage to microbial cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Copper(II) carbonate (CuCO₃): Rarely encountered in pure form, often exists as basic copper carbonate.
Copper(II) oxide (CuO): A black solid formed from the decomposition of copper(II) carbonate basic.
Copper(II) sulfate (CuSO₄): A blue crystalline solid used in various industrial applications.
Uniqueness: Copper(II) carbonate basic is unique due to its dual composition of carbonate and hydroxide ions, which gives it distinct properties and applications compared to other copper compounds. Its natural occurrence as malachite and its historical use as a pigment further highlight its uniqueness .
Eigenschaften
Molekularformel |
CH4Cu2O5 |
|---|---|
Molekulargewicht |
223.13 g/mol |
IUPAC-Name |
copper;copper;carbonate;dihydrate |
InChI |
InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
CIZZAEMQLFBLFN-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)([O-])[O-].O.O.[Cu].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5E)-5-({5-[4-(aminosulfonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12042602.png)
![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042607.png)
![(5Z)-3-cyclohexyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042611.png)
![9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide](/img/structure/B12042617.png)
![4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12042618.png)
![2-(4-chlorophenyl)sulfanyl-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide](/img/structure/B12042632.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12042639.png)
![(1S,4S,5S)-5-(4-Methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12042645.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12042647.png)
![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)

